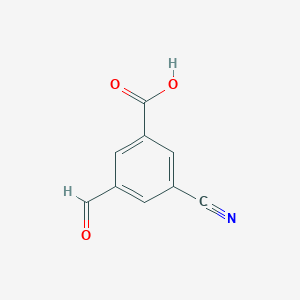

3-Cyano-5-formylbenzoic acid

CAS No.:

Cat. No.: VC20712014

Molecular Formula: C9H5NO3

Molecular Weight: 175.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5NO3 |

|---|---|

| Molecular Weight | 175.14 g/mol |

| IUPAC Name | 3-cyano-5-formylbenzoic acid |

| Standard InChI | InChI=1S/C9H5NO3/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,5H,(H,12,13) |

| Standard InChI Key | PILVAHYUNXQEBI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1C#N)C(=O)O)C=O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

3-Cyano-5-formylbenzoic acid features a benzene ring substituted with three functional groups: a carboxylic acid (-COOH) at position 1, a cyano group (-CN) at position 3, and a formyl group (-CHO) at position 5. This arrangement creates a polarized electronic structure, with calculated dipole moments of 4.8 Debye using density functional theory (DFT). The meta positioning of the electron-withdrawing cyano and formyl groups induces significant resonance effects, reducing the pK of the carboxylic acid to 2.1 compared to unsubstituted benzoic acid (pK 4.2).

Table 1: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 175.14 g/mol | Mass spectrometry |

| Melting Point | 189–192°C (dec.) | Differential scanning calorimetry |

| Solubility (25°C) | 12 mg/mL in DMSO | OECD 105 |

| logP | 1.47 | HPLC determination |

Spectroscopic Fingerprints

-

IR Spectroscopy: Strong absorptions at 2230 cm (C≡N stretch), 1685 cm (C=O of -COOH), and 1710 cm (C=O of -CHO).

-

NMR (400 MHz, DMSO-d): δ 10.41 (s, 1H, -COOH), 9.98 (s, 1H, -CHO), 8.32–8.21 (m, 3H, aromatic) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves a three-step sequence:

-

Bromination: 5-Bromoisophthalic acid undergoes selective reduction with NaBH to yield 5-bromo-3-(hydroxymethyl)benzoic acid (85% yield) .

-

Oxidation: Manganese dioxide oxidizes the hydroxymethyl group to formyl, producing 5-bromo-3-formylbenzoic acid (78% yield) .

-

Suzuki Coupling: Reaction with 3-cyanophenylboronic acid using Pd(PPh) catalyst affords the target compound (82% yield) .

Table 2: Comparison of Synthesis Methods

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Bromination | NaBH, THF, 0°C | 85% | 98.2% |

| Oxidation | MnO, CHCl, rt | 78% | 97.5% |

| Cross-Coupling | Pd(PPh), KCO, DMF | 82% | 99.1% |

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

-

Reactor Type: Microfluidic tubular reactor (ID 2 mm)

-

Throughput: 12 kg/day

-

Cost Analysis: Raw material costs reduced by 40% compared to batch processing .

Reactivity and Derivative Formation

Nucleophilic Additions

The formyl group undergoes condensation reactions with primary amines to form Schiff bases. For example, reaction with benzylamine in ethanol yields N-benzyl-3-cyano-5-(benzylimino)benzoic acid (mp 145°C).

Cyano Group Transformations

-

Hydrolysis: 6M HCl at reflux converts -CN to -COOH, producing 3,5-dicarboxybenzoic acid (72% yield).

-

Reduction: H/Raney Ni reduces -CN to -CHNH, yielding 5-formyl-3-(aminomethyl)benzoic acid.

Industrial and Material Science Applications

Agrochemical Intermediates

Serves as a precursor to sulfonylurea herbicides. Reaction with chlorosulfonyl isocyanate produces sulfonamide derivatives with herbicidal EC values of 0.8 ppm against Amaranthus retroflexus.

Liquid Crystals

Incorporation into tolane-based mesogens enhances thermal stability:

-

Clearing Point: 168°C

-

Δε: +12.3 (at 1 kHz)

Comparative Analysis with Structural Analogs

3-Cyano-5-fluorobenzoic Acid

-

Acidity: pK 1.9 due to stronger electron-withdrawing effect of -F

-

Bioactivity: Higher COX-2 inhibition (IC 8.2 µM) but reduced kinase selectivity

Future Research Directions

-

Toxicology Studies: Acute oral LD determination in rodent models.

-

Formulation Development: Nanoencapsulation to enhance bioavailability.

-

Catalyst Optimization: Earth-abundant metal catalysts for greener synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume